molecular formula C23H23N5O4 B3501821 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B3501821
M. Wt: 433.5 g/mol
InChI Key: RSUBGPJHWAUQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule that belongs to the class of purine derivatives This compound is characterized by the presence of a benzodioxole group, a methylamino group, and a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a cyclization reaction. This is followed by the introduction of the methylamino group via nucleophilic substitution. The final steps involve the construction of the tetrahydropurine core through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce production costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to maintain consistent reaction conditions. Purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-(PHENYL)METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-(4-METHYLPHENYL)METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The uniqueness of 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-(1,3-benzodioxol-5-ylmethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-5-4-6-16(9-14)12-28-19-20(26(2)23(30)27(3)21(19)29)25-22(28)24-11-15-7-8-17-18(10-15)32-13-31-17/h4-10H,11-13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUBGPJHWAUQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC5=C(C=C4)OCO5)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,3-DIMETHYL-7-[(3-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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